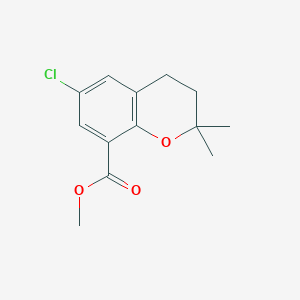
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is an organic compound with the molecular formula C₇H₁₅ClN₂. It is a type of imidazolium salt, which is known for its unique physical and chemical properties. This compound is often used in various scientific experiments and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of N-methylimidazole with 1-chloropropane. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
N-methylimidazole+1-chloropropane→this compound
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride exerts its effects is primarily through its ionic nature. It can interact with various molecular targets, including enzymes and metal ions, to facilitate or inhibit specific reactions. The pathways involved often include the formation of stable complexes and the alteration of reaction kinetics .
Comparison with Similar Compounds
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium salts, such as:
1-Methyl-3-propylimidazolium bromide: Similar in structure but contains a bromide ion instead of chloride.
1-Methyl-3-propylimidazolium iodide: Contains an iodide ion and is used in different applications due to its unique reactivity.
1-Heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride: Has a longer alkyl chain, which affects its solubility and reactivity.
These compounds share similar core structures but differ in their specific applications and properties due to the variations in their substituents.
Properties
CAS No. |
79917-89-8 |
|---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
InChI Key |
GYTJXQRCNBRFGU-UHFFFAOYSA-N |
SMILES |
CCCN1C[NH+](C=C1)C.[Cl-] |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)




![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)




